

# An In-depth Technical Guide to Cefacetrile-13C3: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **Cefacetrile-13C3**, an isotopically labeled analog of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

## **Core Chemical Properties**

**Cefacetrile-13C3** is a stable isotope-labeled version of Cefacetrile, where three carbon atoms in the cyanoacetyl group have been replaced with Carbon-13 isotopes.[1][2] This labeling makes it a suitable internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of Cefacetrile in biological matrices.[2]

### **Quantitative Data Summary**

The following table summarizes the key chemical and physical properties of **Cefacetrile-13C3**.

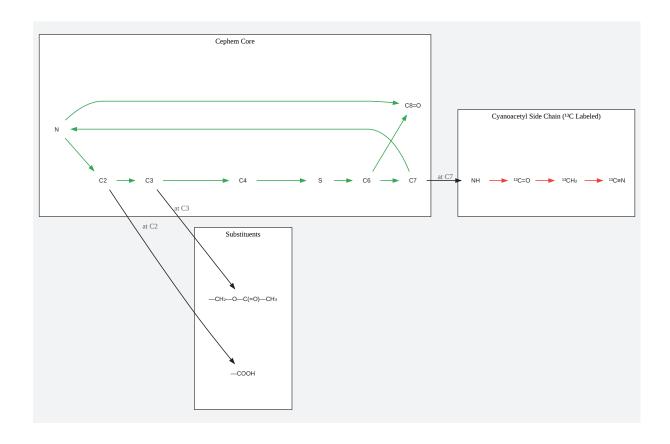


Property	Value	Source(s)
Chemical Name	(6R,7R)-3- [(Acetyloxy)methyl]-7-[(2- cyanoacetyl)amino]-8-oxo-5- Thia-1-azabicyclo[4.2.0]oct-2- ene-2-carboxylic Acid-13C3	[1]
Molecular Formula	C10 <sup>13</sup> C3H13N3O6S	[1][2][3]
Molecular Weight	342.30 g/mol	[1][2][3]
Unlabeled CAS Number	10206-21-0	[1][2][3]
Isotopic Enrichment	Minimum 99% <sup>13</sup> C	[3]
Appearance	Pale Beige Solid	
Storage	2-8°C Refrigerator	[1]
Solubility	Refer to Certificate of Analysis	[3]
Purity	Minimum 98.00%	[3]

## **Chemical Structure**

The chemical structure of **Cefacetrile-13C3** is identical to that of Cefacetrile, with the exception of the three <sup>13</sup>C isotopes in the cyanoacetyl side chain.





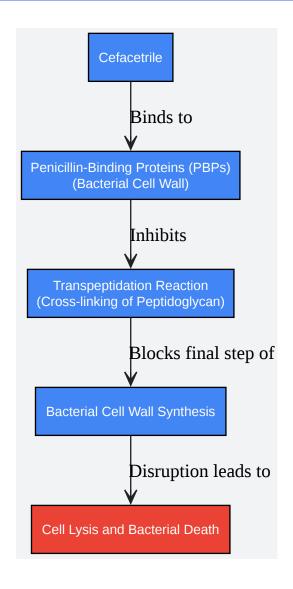
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Caption: Chemical structure of **Cefacetrile-13C3**.

# Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This process is critical for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[4][6] The key steps in this signaling pathway are outlined below.





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Caption: Mechanism of action of Cefacetrile.

## **Experimental Protocols**

While specific, detailed experimental protocols for the synthesis and analysis of **Cefacetrile-13C3** are proprietary to commercial manufacturers, this section provides representative methodologies based on established procedures for Cefacetrile and other cephalosporins.

### Representative Synthesis of Cefacetrile

The synthesis of Cefacetrile is typically achieved by the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[1] For the synthesis of **Cefacetrile-13C3**, a <sup>13</sup>C-labeled cyanoacetyl chloride would be utilized.



#### Materials:

- 7-aminocephalosporanic acid (7-ACA)
- Cyanoacetyl chloride-¹³C₃
- Tributylamine
- · Methylene chloride
- 10% aqueous dipotassium hydrogen phosphate solution
- Ethyl acetate
- · Concentrated hydrochloric acid
- Silica gel for chromatography
- Acetone
- Ether

#### Procedure:

- A solution of 7-ACA is prepared in a mixture of methylene chloride and tributylamine.
- The solution is cooled to 0°C.
- A solution of cyanoacetyl chloride-¹³C₃ in methylene chloride is added dropwise to the cooled
   7-ACA solution with stirring.
- The reaction mixture is stirred at 0°C for 30 minutes, followed by stirring at 20°C for an additional 30 minutes.
- · The solvent is removed under vacuum.
- The residue is dissolved in a 10% aqueous dipotassium hydrogen phosphate solution.
- The aqueous phase is washed with ethyl acetate.

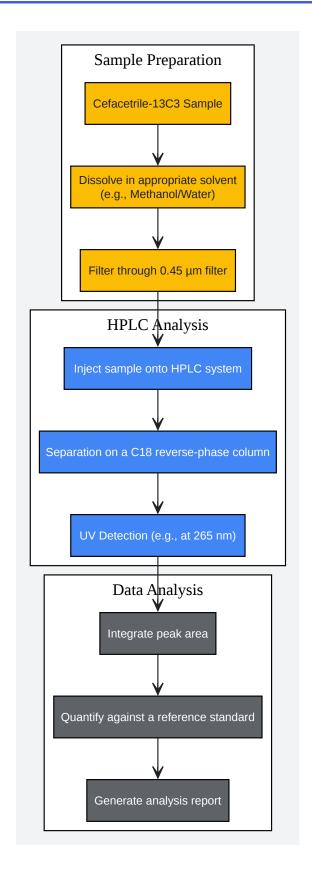


- The aqueous phase is then acidified to pH 2.0 with concentrated hydrochloric acid.
- The product is extracted with ethyl acetate.
- The crude product is purified by column chromatography on silica gel.
- The purified product is crystallized from acetone and ether to yield **Cefacetrile-13C3**.

## **Analytical Workflow for Quality Control**

A common analytical technique for the quality control of cephalosporins is High-Performance Liquid Chromatography (HPLC).[2][7] The following workflow outlines a general procedure for the analysis of **Cefacetrile-13C3**.





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Caption: General analytical workflow for Cefacetrile-13C3.



Typical HPLC Parameters for Cephalosporin Analysis:[2][7]

- Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an
  organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.
- Flow Rate: 1.0 mL/min
- Detection: UV spectrophotometry at a wavelength around 265 nm.
- Temperature: Ambient

This guide provides a foundational understanding of the chemical properties, structure, and relevant experimental considerations for **Cefacetrile-13C3**. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform appropriate validation studies.

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